5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine
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Overview
Description
5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine: is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including diazotization and coupling reactions. One common method involves the diazotization of 4-fluoroaniline followed by coupling with 4-methoxyaniline and subsequent cyclization with 4-pyridinecarboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The pyridinyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The fluorophenyl and pyridinyl groups are particularly important for binding interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pyridine
- 2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine is unique due to its combination of substituents, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidin-5-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O/c1-29-19-8-2-15(3-9-19)21-20(28-27-18-6-4-17(23)5-7-18)14-25-22(26-21)16-10-12-24-13-11-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKCQHKHRIBXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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